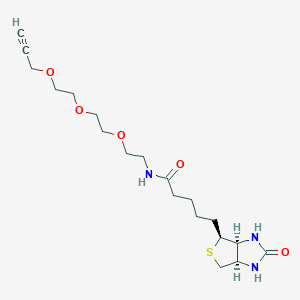

Biotin-PEG3-propargyl

Description

Contextualization of Modular Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. precisepeg.comnih.gov These strategies are fundamentally modular, allowing researchers to assemble complex systems from distinct functional units. This "building block" approach is central to developing advanced therapeutics, diagnostics, and research tools. nih.gov For example, in targeted drug delivery, a targeting moiety (like an antibody) can be linked to a therapeutic agent, guiding the drug specifically to diseased cells and minimizing off-target effects. the-scientist.com The success of these strategies hinges on the ability to form stable, covalent links between molecules without disrupting their native functions, a challenge addressed by modern chemical ligation techniques.

Role of Poly(ethylene glycol) (PEG) Linkers in Tailoring Bioconjugate Functionality

Poly(ethylene glycol), or PEG, is a polyether compound widely used as a linker or spacer in bioconjugation. axispharm.combiochempeg.com Incorporating a PEG chain between two conjugated molecules offers several significant advantages:

Enhanced Solubility: PEG is highly hydrophilic, and its inclusion can significantly improve the aqueous solubility of hydrophobic molecules, which is crucial for biological applications. precisepeg.combroadpharm.com

Improved Stability and Reduced Immunogenicity: The flexible PEG chain can shield the attached biomolecule from enzymatic degradation and mask immunogenic sites, prolonging its circulation half-life and reducing immune responses. precisepeg.comaxispharm.com

Steric Spacing: The PEG linker provides a flexible, defined-length spacer that physically separates the conjugated partners, minimizing steric hindrance and allowing each component to maintain its proper conformation and function. precisepeg.com

Tunability: PEG linkers are available in various lengths (defined by the number of ethylene (B1197577) glycol units), allowing for precise control over the distance between the conjugated molecules to optimize function. precisepeg.com

PEG linkers can be monodisperse, having a precise molecular weight, or polydisperse, with a distribution of molecular weights. biochempeg.com Their versatility and beneficial properties have made them a core component in many advanced bioconjugates, including antibody-drug conjugates (ADCs). biochempeg.compurepeg.com

Overview of Biotin-PEG3-Propargyl as a Versatile Alkyne-Functionalized Reagent

This compound is a chemical reagent that masterfully combines the functionalities described above into a single, versatile molecule. medchemexpress.comprecisepeg.com It consists of three key components:

A biotin (B1667282) moiety, which has an exceptionally high affinity for the protein streptavidin, enabling powerful purification, immobilization, and detection applications. acs.orgsmolecule.com

A propargyl group , which is a terminal alkyne. This group serves as a reactive handle for copper-catalyzed click chemistry, allowing for the covalent attachment of the entire construct to any molecule bearing an azide (B81097) group. medchemexpress.combroadpharm.com

A short, discrete PEG3 linker (containing three ethylene glycol units) that separates the biotin and the propargyl group. This hydrophilic spacer improves water solubility and provides spatial separation to ensure that both the biotin and the alkyne are accessible for their respective interactions. broadpharm.com

This trifunctional design makes this compound an important tool for biotinylating azide-modified biomolecules. smolecule.com It is frequently used in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where it can act as a linker component. medchemexpress.comglpbio.com The reagent's ability to participate in highly specific click reactions makes it a cornerstone in modular approaches to building complex bioconjugates for a wide array of research applications. precisepeg.comrsc.org

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1421701-68-9 | broadpharm.comprecisepeg.commedkoo.com |

| Molecular Formula | C19H31N3O5S | broadpharm.comprecisepeg.commedkoo.com |

| Molecular Weight | 413.53 g/mol | precisepeg.commedkoo.com |

| Purity | >96% | precisepeg.com |

| Appearance | To be determined | medkoo.com |

| Storage Condition | -20°C for long term | broadpharm.commedkoo.com |

Structure

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O5S/c1-2-8-25-10-12-27-13-11-26-9-7-20-17(23)6-4-3-5-16-18-15(14-28-16)21-19(24)22-18/h1,15-16,18H,3-14H2,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIQFERKSLOFCW-BQFCYCMXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Pathways of Biotin Peg3 Propargyl

General Synthetic Routes for Propargyl-Functionalized Biotin (B1667282) Derivatives

The synthesis of biotin derivatives featuring a propargyl group generally relies on established bioconjugation techniques. A common strategy involves the coupling of a biotinylating agent with a molecule containing a propargyl group and a complementary reactive handle. For instance, an activated ester of biotin, such as Biotin-NHS (N-hydroxysuccinimide), can be reacted with an amino-terminated propargyl compound. This approach is versatile and can be adapted to incorporate spacers, like polyethylene (B3416737) glycol (PEG), between the biotin and propargyl moieties. The inclusion of a PEG spacer enhances the water solubility of the final conjugate and can mitigate steric hindrance in subsequent binding or reaction steps.

Alternatively, methods have been developed for the direct propargylation of molecules. For example, propargyl bromide can be used to introduce the propargyl group onto a suitable nucleophile. This method is particularly relevant in the synthesis of propargyl-terminated PEG constructs that can then be further functionalized with biotin. The choice of synthetic route often depends on the desired linker length and the commercial availability of the starting materials.

Specific Synthesis of Biotin-PEG3-Propargyl from Precursors

A likely two-step synthesis would proceed as follows:

Formation of the Amino-PEG3-propargyl Linker: This precursor can be synthesized through various methods. One common approach is the reaction of a di-functional PEG molecule, such as one with a terminal amine and a terminal hydroxyl group, where the hydroxyl is subsequently converted to a propargyl ether.

Coupling with Activated Biotin: The amino-PEG3-propargyl is then reacted with an activated form of biotin, typically Biotin-NHS ester, in an appropriate organic solvent such as dimethylformamide (DMF) with a non-nucleophilic base like triethylamine (B128534) (TEA). The reaction proceeds via nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond and releasing NHS.

The resulting this compound can be purified using standard chromatographic techniques.

Table 1: Plausible Reaction Scheme for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents/Solvents | Product |

| 1 | Biotin-NHS ester | Amino-PEG3-propargyl | DMF, TEA | This compound |

Synthesis of Related Propargyl-Terminated Heterobifunctional PEG Constructs

The synthesis of various propargyl-terminated heterobifunctional PEG derivatives has been reported, providing a blueprint for creating diverse molecular linkers. A general and efficient method starts with a commercially available PEG derivative that has distinct functional groups at each end, for example, a hydroxyl group and a carboxyl group (HOOC-PEG-OH).

One reported synthesis involves the following steps:

The carboxyl group of HOOC-PEG-OH is reacted with propargyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH) in DMF to form a propargyl ester. This yields a hydroxyl-PEG-propargyl intermediate. mdpi.com

The remaining terminal hydroxyl group can then be modified to introduce other functionalities. For instance, reaction with succinic anhydride (B1165640) can introduce a terminal carboxyl group, resulting in a carboxyl-PEG-propargyl heterobifunctional linker. mdpi.com

This modular approach allows for the synthesis of a variety of PEG linkers with a propargyl group at one terminus and a different reactive group (e.g., hydroxyl, carboxyl, mercapto, or hydrazide) at the other, which can subsequently be conjugated to molecules like biotin. mdpi.com

Protecting-Group-Free Synthetic Approaches for Biotin-PEG Conjugates

While many multi-step syntheses of complex biomolecules rely on protecting groups to prevent unwanted side reactions, there is a growing interest in developing protecting-group-free synthetic strategies to improve efficiency and reduce waste. In the context of Biotin-PEG conjugates, a protecting-group-free approach would ideally involve the direct and selective reaction of biotin with a PEG linker without the need to mask other reactive functional groups.

For the specific synthesis of this compound, a protecting-group-free strategy could be envisioned if the precursors are designed to react selectively. For example, the reaction between Biotin-NHS and an amino-PEG3-propargyl linker is inherently selective for the amine group under mild conditions, obviating the need for protecting other functionalities that might be present on the biotin or propargyl moieties, provided they are not amine-reactive. However, specific literature detailing a dedicated protecting-group-free synthesis for this exact molecule is not currently prominent.

Post-Synthetic Functionalization Strategies Employing this compound

This compound is primarily designed for post-synthetic functionalization of other molecules through its terminal alkyne group. The most prominent application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.commedchemexpress.com This reaction allows for the efficient and specific covalent attachment of the this compound linker to molecules containing an azide (B81097) group, forming a stable triazole linkage.

This strategy is widely used for:

Biotinylation of Proteins and Peptides: Proteins or peptides that have been metabolically or chemically modified to contain an azide group can be readily biotinylated using this compound. This enables their detection, purification, and study using streptavidin-based affinity assays.

Labeling of Nucleic Acids: Azide-modified oligonucleotides can be "clicked" with this compound for use in various molecular biology applications, including pull-down assays and nucleic acid detection.

Functionalization of Small Molecules and Drug Candidates: Attaching a biotin tag to a small molecule via the propargyl group allows for the investigation of its cellular targets and mechanism of action through affinity capture and proteomic analysis. For example, this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.com

Surface Modification: Surfaces of materials, such as nanoparticles or microarrays, can be functionalized with azide groups and subsequently reacted with this compound to create biotinylated surfaces for biosensor development and other applications.

The bioorthogonal nature of the click reaction ensures that the conjugation is highly specific and does not interfere with the biological activity of the target molecule. nih.gov

Mechanistic and Kinetic Investigations of Biotin Peg3 Propargyl Reactivity in Bioorthogonal Chemistry

Theoretical and Computational Studies of Propargyl Reactivity in Bioconjugation

The reactivity of the propargyl group, a key functional moiety in Biotin-PEG3-propargyl, has been the subject of extensive theoretical and computational investigation, particularly within the context of bioorthogonal chemistry. These studies, predominantly employing Density Functional Theory (DFT), provide profound insights into the mechanistic pathways and kinetic parameters that govern its participation in bioconjugation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Computational approaches have been instrumental in elucidating the intricate mechanism of the CuAAC reaction. It is widely accepted that the reaction proceeds not as a direct concerted cycloaddition, but through a stepwise mechanism involving copper-acetylide intermediates. DFT calculations have shown that the coordination of Cu(I) to the alkyne of the propargyl group significantly lowers the pKa of the terminal acetylenic proton, facilitating its deprotonation to form a copper-acetylide complex. This complex then plays a central role in the catalytic cycle.

Theoretical studies have explored the subsequent steps, including the coordination of the azide (B81097) to the copper-acetylide, the formation of a six-membered copper-containing intermediate, and the final ring-closing to yield the triazole product. A significant area of computational investigation has been the debate over whether the catalytically active species involves a single copper atom (mononuclear mechanism) or two copper atoms (dinuclear mechanism). While early proposals suggested a mononuclear pathway, a growing body of computational evidence suggests that dinuclear copper intermediates may be involved, potentially lowering the activation energy of the reaction. For instance, DFT calculations have shown that a binuclear copper-acetylide complex can facilitate the cycloaddition with a lower energy barrier compared to its mononuclear counterpart.

The uncatalyzed thermal cycloaddition between an azide and an alkyne has a high activation barrier, making it slow and requiring elevated temperatures, which is unsuitable for biological systems. DFT calculations have quantified this, with computed activation energies for the uncatalyzed reaction of simple alkynes and azides being in the range of 18-20 kcal/mol, explaining the lack of spontaneous reaction under physiological conditions. mdpi.com In contrast, the copper-catalyzed pathway exhibits significantly lower activation energies.

The specific nature of the ligands coordinated to the copper center also has a profound impact on the reaction kinetics, a phenomenon extensively modeled through computational studies. Different ligands can modulate the electronic properties and steric environment of the copper catalyst, thereby influencing the activation barriers of the catalytic cycle. Computational studies on CuAAC reactions with various diimine and phosphorus ligands have revealed that the activation energies can vary significantly. For example, in a mononuclear pathway, calculated activation energies can range from approximately 10.1 to 15.1 kcal/mol depending on the ligand used. rsc.org In some proposed binuclear pathways, these activation energies can be even lower, in the range of 7.6 to 9.9 kcal/mol for certain diimine ligands. rsc.org

The table below summarizes representative calculated activation energies for the rate-determining step of the CuAAC reaction under different catalytic conditions, as determined by DFT calculations in various studies. These values, while not specific to the entire this compound molecule, are representative of the reactivity of the terminal alkyne group.

| Catalytic System | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed | Methyl azide + Propyne | B3LYP/6-31G(d) | ~18.8 |

| Mononuclear Cu(I) with diimine ligand (L1) | Model azide and alkyne | MN12-L/Def2-SVP | ~15.1 |

| Mononuclear Cu(I) with diimine ligand (L3) | Model azide and alkyne | MN12-L/Def2-SVP | ~11.9 |

| Binuclear Cu(I) with diimine ligand (L1) | Model azide and alkyne | MN12-L/Def2-SVP | ~7.6 |

| Binuclear Cu(I) with diimine ligand (L3) | Model azide and alkyne | MN12-L/Def2-SVP | ~9.9 |

Beyond the ubiquitous CuAAC, theoretical studies have also shed light on alternative bioorthogonal reactions involving the propargyl group, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In SPAAC, the alkyne is incorporated into a strained ring system, typically a cyclooctyne (B158145). The ring strain provides the driving force for the reaction, obviating the need for a cytotoxic copper catalyst. DFT calculations have been pivotal in understanding the relationship between the degree of ring strain and the activation energy of the cycloaddition. These studies help in the rational design of new cyclooctyne reagents with enhanced reactivity and stability. The distortion/interaction model, often used in analyzing these calculations, reveals that the energy required to distort the cycloalkyne and the azide into their transition state geometries is a key factor controlling the reaction rate.

Advanced Bioconjugation and Labeling Methodologies Utilizing Biotin Peg3 Propargyl

Site-Specific Labeling of Biomolecules in Research Contexts

The ability to attach biotin (B1667282) to specific sites on biomolecules is crucial for their detection, purification, and functional analysis. Biotin-PEG3-propargyl, through its propargyl group, facilitates such site-specific labeling via click chemistry, which is renowned for its high efficiency, selectivity, and biocompatibility. This approach allows for the covalent linkage of the biotin tag to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

Site-specific biotinylation of proteins and peptides is essential for a multitude of applications, including affinity purification, immunoassays, and protein interaction studies. The use of this compound in conjunction with azide-modified amino acids allows for precise control over the location of the biotin label.

One powerful strategy involves the introduction of unnatural amino acids containing an azide group into the protein or peptide sequence through solid-phase peptide synthesis or by utilizing engineered aminoacyl-tRNA synthetases in living cells. Once the azide-functionalized protein is expressed and purified, it can be reacted with this compound via CuAAC. The resulting triazole linkage is stable, forming a permanent biotin tag at the desired location.

A notable application of this methodology is in the field of chemical proteomics for the identification of protein-protein interactions and post-translational modifications. For instance, in a study aimed at identifying modified peptides, a "MixClick" approach was employed where peptides modified with an alkyne-containing probe were reacted with a mixture of biotin-PEGx-azides of varying PEG linker lengths (including a PEG3 variant). This differential tagging strategy aided in the confident identification of modified peptides by mass spectrometry, demonstrating the utility of biotin-PEG linkers in advanced proteomic workflows. The different masses of the PEG linkers create unique isotopic signatures that facilitate the identification and quantification of the labeled peptides.

| Parameter | Description | Reference |

| Labeling Strategy | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | |

| Reactants | Azide-modified protein/peptide and this compound | |

| Key Feature | Site-specific biotinylation at the location of the azide-modified amino acid. | |

| Application | Affinity purification, protein interaction studies, proteomics. |

The labeling of nucleic acids and oligonucleotides with biotin is fundamental for various molecular biology techniques, including DNA and RNA hybridization assays, gene expression analysis, and aptamer-based diagnostics. This compound offers a robust method for introducing a biotin tag onto nucleic acids that have been functionalized with an azide group.

Azide modifications can be incorporated into DNA and RNA strands during chemical synthesis using azide-bearing phosphoramidites or enzymatically using modified nucleoside triphosphates. These azide-modified nucleic acids can then be conjugated with this compound through a click reaction. This method provides a stable and efficient way to label oligonucleotides at specific positions, such as the 5' or 3' terminus, or at internal sites.

An exemplary application is in the study of cell proliferation using the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay. In this technique, cells incorporate the alkyne-containing nucleoside analog, EdU, into their newly synthesized DNA. Subsequently, the cells are treated with an azide-biotin probe, which clicks onto the EdU, allowing for the detection and visualization of proliferating cells. While this example uses an alkyne in the biomolecule and an azide on the probe, the reverse strategy, employing an azide-modified nucleic acid and an alkyne-biotin probe like this compound, is equally feasible and widely applied in nucleic acid labeling. biosynth.com A study on a psoralen-based nucleic acid crosslinker utilized the click reaction between a terminal alkyne and biotin-PEG3-azide to create a biotinylated probe for double-stranded DNA or RNA. researchgate.net

| Modification Site | Method of Azide Incorporation | Application of Biotin Labeling |

| 5' or 3' Terminus | Chemical synthesis with azide-modified phosphoramidites | Immobilization on streptavidin-coated surfaces for affinity assays |

| Internal Position | Enzymatic incorporation of azide-modified nucleoside triphosphates | Detection in hybridization assays (e.g., Southern and Northern blotting) |

The study of glycans (glycomics) and lipids (lipidomics) often requires their derivatization with affinity tags for enrichment and analysis. This compound can be employed in these contexts through metabolic labeling strategies.

In glycan analysis, cells can be cultured with azide-modified monosaccharide precursors, which are metabolically incorporated into cellular glycans. nih.gov These azide-labeled glycans on the cell surface or within glycoproteins can then be reacted with this compound to attach a biotin tag for subsequent detection or enrichment using streptavidin-based methods. nih.govchemrxiv.org This approach has been instrumental in identifying and quantifying changes in glycosylation patterns in various biological processes and diseases.

Similarly, in lipidomics, alkyne-containing fatty acids or other lipid building blocks can be introduced to cells and incorporated into various lipid species. nih.gov While the common approach is to then use an azide-biotin probe, the reverse strategy of using azide-modified lipids and this compound is also a viable method for their derivatization. The biotinylated lipids can then be isolated and identified by mass spectrometry, providing insights into lipid metabolism and trafficking.

| Biomolecule | Labeling Approach | Purpose of Derivatization |

| Glycans | Metabolic labeling with azide-modified sugars followed by click reaction with this compound. | Profiling of cellular glycosylation, identification of glycoproteins. nih.govchemrxiv.org |

| Lipids | Metabolic labeling with azide-modified lipid precursors followed by click reaction with this compound. | Tracing lipid metabolism and trafficking, identification of lipid-protein interactions. nih.gov |

The proteome of the cell surface is of immense interest as it mediates interactions with the extracellular environment and contains a wealth of potential drug targets and biomarkers. Biotinylation is a widely used technique to selectively label and enrich cell surface proteins. nih.govnih.govfrontiersin.org

This compound can be utilized in a two-step cell surface labeling strategy. First, cell surface proteins are chemically or enzymatically modified to introduce azide groups. For example, metabolic labeling with azide-containing sugars can result in the display of azide-functionalized glycans on cell surface glycoproteins. chemrxiv.org Alternatively, enzymatic methods can be used to install azide groups onto specific cell surface proteins. Following this modification, the cells are treated with this compound, which selectively reacts with the azide groups on the cell surface, leading to the biotinylation of the targeted proteins. nih.gov These biotin-tagged proteins can then be isolated from cell lysates using streptavidin affinity chromatography for identification by mass spectrometry. nih.govfrontiersin.org

| Labeling Step | Description |

| 1. Azide Installation | Cell surface proteins are modified to display azide groups, for example, through metabolic labeling with azide-sugars. chemrxiv.org |

| 2. Biotinylation | Intact cells are incubated with this compound, which reacts with the surface-exposed azides via a click reaction. |

| 3. Enrichment & Analysis | Cells are lysed, and biotinylated proteins are captured on streptavidin beads for subsequent analysis by mass spectrometry. nih.govfrontiersin.org |

Development of Molecular Probes and Affinity Tags

The unique properties of this compound make it a valuable building block for the construction of more complex molecular probes and affinity tags. The biotin moiety serves as a universal handle for detection and purification, while the propargyl group allows for its attachment to various molecular scaffolds through click chemistry.

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for no-wash imaging in living cells.

This compound can be incorporated into the design of fluorogenic probes that are activated by click chemistry. In a typical design, a fluorophore is quenched by a group that can be cleaved or modified upon reaction of the propargyl group with an azide. For example, the propargyl group can be part of a quencher moiety that is attached to a fluorophore. When the propargyl group reacts with an azide-functionalized target molecule, the resulting triazole formation can induce a conformational change or an electronic rearrangement that disrupts the quenching mechanism, leading to a significant increase in fluorescence. researchgate.netresearchgate.net

While specific examples detailing the use of this compound in a complete fluorogenic probe are not abundant in the literature, the principle of using a propargyl group as a trigger for fluorescence turn-on is well-established. researchgate.netresearchgate.net The inclusion of the biotin-PEG3 moiety would add the functionality of affinity capture to such a probe, allowing for the subsequent isolation and identification of the target that triggered the fluorescence.

| Probe Component | Function |

| Fluorophore | The signaling component that emits light upon activation. |

| Quencher | A group that suppresses the fluorescence of the fluorophore in the "off" state. |

| Propargyl Group | The reactive handle that triggers the "turn-on" of fluorescence upon reaction with an azide. |

| Biotin-PEG3 Moiety | Provides a means for affinity purification of the labeled target. |

Design and Application of Cleavable Biotin Probes for Affinity Purification

The exceptionally strong interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) is a double-edged sword in affinity purification. While it allows for highly efficient capture of biotinylated molecules, the harsh denaturing conditions required to break this bond often lead to the damage or destruction of the purified proteins and their interacting partners. To address this challenge, cleavable biotin probes have been developed, allowing for the release of captured biomolecules under mild conditions. nih.govnih.gov

The design of such probes often involves the incorporation of a chemically labile linker between the biotin tag and the reactive group that attaches to the target molecule. This compound can be a key component in the synthesis of such probes. The propargyl group serves as a handle for its conjugation to a molecule containing a cleavable linker and an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Table 1: Examples of Cleavable Linkers Used in Biotin Probes

| Cleavable Linker Type | Cleavage Condition | Reference |

| Disulfide Bond | Reducing agents (e.g., DTT, TCEP) | cd-bioparticles.net |

| Diol | Periodate oxidation | nih.gov |

| Azobenzene | Sodium dithionite | nih.gov |

| Photocleavable Linker | UV irradiation at a specific wavelength | nih.gov |

The general strategy involves synthesizing a trifunctional molecule where one end has a reactive group for target conjugation, the middle contains a cleavable linker, and the other end has an azide group. This molecule is then reacted with the target protein. Subsequently, this compound is "clicked" onto the azide group, introducing the biotin tag for affinity capture. After purification on a streptavidin resin, the cleavable linker is broken using specific chemical or enzymatic methods, releasing the target protein while the biotin tag remains bound to the resin. This approach significantly improves the yield and integrity of the purified proteins.

Reagents for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional study of enzymes in complex biological systems. mdpi.commdpi.com ABPP utilizes active site-directed chemical probes that covalently label active enzymes. A two-step ABPP approach, often referred to as tag-free ABPP, has been developed to overcome the limitations of bulky biotinylated or fluorescent probes, such as poor cell permeability. nih.govnih.govresearchgate.net

In this two-step methodology, a small, unobtrusive reactive probe containing a bioorthogonal handle, typically an azide or an alkyne, is used to label the target enzymes in their native environment (e.g., in living cells). After labeling, the cells are lysed, and a reporter tag, such as biotin or a fluorophore, is attached to the probe via a bioorthogonal chemical reaction.

This compound is an ideal reagent for the second step of this process when an azide-functionalized probe is used. mdpi.com The terminal propargyl group of this compound reacts specifically and efficiently with the azide group on the enzyme-bound probe through CuAAC, a type of "click chemistry". mdpi.com This reaction leads to the covalent attachment of the biotin-PEG3 moiety to the labeled enzyme. The biotinylated enzymes can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry. nih.gov The PEG3 linker in this compound enhances the water solubility of the reagent and provides a spacer arm that reduces steric hindrance, facilitating the binding of the biotin tag to streptavidin.

Table 2: Components of a Two-Step Activity-Based Protein Profiling Workflow

| Component | Function | Example |

| Activity-Based Probe (ABP) | Covalently modifies the active site of a target enzyme; contains a bioorthogonal handle. | Azide-functionalized fluorophosphonate (for serine hydrolases) |

| Bioorthogonal Handle | A small, non-native functional group for subsequent ligation. | Azide (-N₃) or Alkyne (-C≡CH) |

| Reporter Tag | A molecule for detection or enrichment, containing a complementary bioorthogonal handle. | This compound |

| Bioorthogonal Reaction | A highly specific and efficient chemical reaction that occurs in a biological environment. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Integration into Analytical Assay Development

The unique properties of this compound make it a valuable tool for the development of novel and improved analytical assays with enhanced sensitivity and specificity.

This compound offers a strategy for the site-specific, oriented immobilization of biomolecules on streptavidin-coated microplates. nih.gov Antibodies or antigens can be chemically modified to introduce an azide group at a specific site, away from the antigen-binding site or epitope. The azide-modified biomolecule can then be reacted with this compound via click chemistry. The resulting biotinylated biomolecule can be captured on a streptavidin-coated surface in a uniform and oriented manner. This controlled immobilization can significantly improve the accessibility of the binding sites, leading to enhanced signal and sensitivity in the ELISA. nih.govmdpi.comresearchgate.netnih.gov A study demonstrated that a click chemistry-based peptide ELISA protocol showed a slightly improved limit of detection compared to the common biotin-avidin system. tandfonline.com

This compound can be integrated into colorimetric and fluorescent detection systems to create versatile and sensitive biosensors. The propargyl group allows for the attachment of this molecule to various signaling or recognition elements that have been functionalized with an azide.

For instance, an azide-containing fluorescent dye can be "clicked" onto this compound. The resulting molecule possesses both a fluorescent reporter and a biotin handle. This dual-functionalized molecule can then be used in various assay formats. The biotin moiety can be used to anchor the fluorescent probe to a streptavidin-coated surface or to a streptavidin-enzyme conjugate for signal amplification. This modular approach allows for the easy generation of a variety of fluorescent probes with a common biotin anchor, simplifying the design of new detection systems. nih.govresearchgate.net

The development of molecular scaffolds that can amplify signals or bring different components of an assay into close proximity is a key strategy for enhancing assay sensitivity. nih.govresearchgate.net The structure of this compound makes it an excellent building block for the construction of such scaffolds.

The PEG linker provides flexibility and hydrophilicity, which can be important for the proper functioning of the scaffold in an aqueous environment. creativepegworks.commdpi.comchempep.compurepeg.combroadpharm.com The biotin group allows for the assembly of multiple layers of streptavidin and biotinylated reagents, creating a dendritic or branched structure that can significantly amplify the signal. For example, a capture antibody could be linked to this compound. After binding the analyte, a series of alternating layers of streptavidin and biotinylated detection antibodies or enzymes could be built upon the initial biotin tag, leading to a dramatic increase in the final signal. The propargyl group can also be used to attach other functionalities to the scaffold, such as other signaling molecules or targeting ligands. This modularity allows for the creation of highly complex and sensitive detection platforms.

Applications in Functionalization of Materials and Fabrication of Research Platforms

Modification of Polymeric Scaffolds and Hydrogels

The incorporation of bioactive molecules into polymeric scaffolds and hydrogels is essential for creating environments that mimic native tissue and can direct cellular behavior. Biotin-PEG3-propargyl facilitates the biofunctionalization of these materials. Hydrogels can be engineered with azide (B81097) groups, which can then be covalently modified with this compound using copper-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction.

Once biotinylated, these scaffolds gain the ability to immobilize avidin (B1170675) or streptavidin proteins with high specificity and affinity. This avidin-biotin bridge can then be used to attach a wide array of biotinylated molecules, such as growth factors, peptides, or other proteins, to the hydrogel matrix. researchgate.net For instance, research has demonstrated the development of photodegradable hydrogels consisting of avidin and biotinylated polyethylene (B3416737) glycol (PEG). rsc.org In such systems, cells can be successfully cultured and, by decorating the hydrogel with biotinylated cell-adhesive peptides, cell adhesion and survival can be precisely controlled. rsc.org This methodology allows for the creation of customizable 3D cell culture platforms where the biochemical environment can be tailored to specific research needs. researchgate.netrsc.org The use of avidin-conjugated nanofibrillar cellulose (B213188), for example, allows for easy functionalization with virtually any biotinylated molecule, promoting cell proliferation and the formation of integrin-mediated adhesions when adhesive proteins are introduced. researchgate.net

Table 1: Research Findings on Functionalized Hydrogels

| Feature | Description | Research Application | Reference |

|---|---|---|---|

| Functionalization | Avidin is conjugated to nanofibrillar cellulose (NFC) to create a matrix (Avd-NFC) capable of binding biotinylated molecules. | The Avd-NFC hydrogel, when functionalized with biotinylated fibronectin and vitronectin, significantly promotes the proliferation and adhesion of fibroblasts in 3D cultures. | researchgate.net |

| Crosslinking | A four-branched PEG with a biotinylated photocleavable group at each end is crosslinked with avidin. | Creates a photodegradable hydrogel for 3D cell culture, allowing for the recovery of embedded cells without damage upon light irradiation. | rsc.org |

| Cellular Control | The photodegradable hydrogel can be decorated with a biotinylated cell-adhesive peptide. | Enables control over the adhesion and survival of fibroblasts within the hydrogel matrix. | rsc.org |

Functionalization of Nanomaterials (e.g., Cellulose Nanofibers, Mesoporous Silica (B1680970) Nanoparticles)

The high surface-area-to-volume ratio of nanomaterials makes them ideal substrates for a wide range of applications, from diagnostics to drug delivery. cornell.edutmu.edu.tw Functionalizing these materials with biorecognition molecules like biotin (B1667282) is crucial for their application in targeted biological systems. tmu.edu.tw this compound is particularly well-suited for this purpose due to the robust covalent linkage afforded by its propargyl group.

Mesoporous silica nanoparticles (MSNs) have gained significant attention as nanocarriers due to their high surface area, tunable pore size, and biocompatibility. al-kindipublisher.com Their surfaces can be readily functionalized to enhance biocompatibility and achieve target-specific delivery. al-kindipublisher.com Similarly, cellulose nanofibers are attractive for diagnostic applications due to their ease of formation and high surface area, which is crucial for enhancing assay sensitivity. cornell.edu

A primary method for attaching this compound to nanomaterials is through surface-initiated click chemistry. This involves first modifying the nanomaterial's surface to introduce a complementary functional group, such as an azide. The propargyl group of this compound can then react with the surface-bound azides via CuAAC to form a stable triazole linkage.

This approach has been successfully used to create biotin-conjugated cellulose nanofibers. cornell.edunih.govresearchgate.net In this process, cellulose acetate (B1210297) is first electrospun into nanofibers, which are then chemically modified to introduce reactive alkyne groups on their surface. nih.govresearchgate.net Subsequently, an azide-PEG-biotin conjugate is "clicked" onto these alkyne sites. nih.gov The PEG spacer in the linker is critical as it extends the biotin moiety away from the nanoparticle surface, minimizing steric hindrance and making it more accessible for binding to streptavidin. This enhanced accessibility is vital for applications requiring strong and specific biorecognition, such as in biosensing and affinity purification. nih.gov

The principles of surface grafting can be applied to fabricate functional nanofibrous membranes for research and diagnostic tools. cornell.edu Biotin-functionalized cellulose nanofiber membranes serve as excellent platforms for assays based on the biotin-streptavidin interaction. cornell.edu

The fabrication process begins with electrospinning a polymer like cellulose acetate to form a nonwoven, nanofibrous membrane. cornell.edu This is followed by chemical modification to introduce alkyne functional groups. The membrane is then immersed in a solution containing an azide-biotin conjugate (the complementary molecule to an alkyne-functionalized biotin linker like this compound), along with a copper catalyst, to initiate the click reaction. nih.gov The result is a membrane with biotin molecules densely and covalently immobilized on the nanofiber surfaces. nih.gov Various analytical techniques are used to confirm the successful functionalization at each step.

Table 2: Characterization of Biotin-Cellulose Nanofiber Membranes

| Technique | Purpose | Finding | Reference |

|---|---|---|---|

| FTIR & Raman Spectroscopy | To confirm the presence of alkyne groups after substitution and successful biotin conjugation. | Characteristic peaks for alkyne groups appear after modification and subsequently decrease or disappear after the click reaction, confirming successful conjugation. | cornell.edunih.govresearchgate.net |

| Scanning Electron Microscopy (SEM) | To verify that the nanofiber morphology is maintained throughout the functionalization steps. | The fibrous structure of the membrane remains intact after chemical modifications. | cornell.edu |

| Energy Dispersive X-ray Spectroscopy (EDX) | To map the elemental distribution and confirm the presence and distribution of biotin. | The presence of sulfur (from biotin) and nitrogen across the membrane surface confirms successful and uniform biotin immobilization. | cornell.edunih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | To quantify the amount of biotin on the nanofiber surface. | Provides quantitative data on the degree of substitution of the biotin conjugate onto the nanofibers. | cornell.edunih.gov |

These engineered membranes exhibit specific binding to streptavidin without the need for blocking agents, demonstrating their potential for use in diagnostic assays and affinity-based separation platforms. cornell.edu

Development of Electrochemical (Bio)Sensors

Electrochemical biosensors are powerful analytical devices that translate a biological recognition event into a measurable electrical signal. taylorfrancis.com The performance of these sensors is critically dependent on the effective immobilization of biorecognition elements onto the electrode surface. nih.govtcu.edu this compound provides a robust method for achieving this, leveraging both the stability of covalent "click" chemistry and the high affinity of the biotin-streptavidin system.

The first step in constructing the sensor is to modify the electrode material, such as glassy carbon or gold, to make it reactive with this compound. nih.govscilit.com This is typically achieved by creating a self-assembled monolayer (SAM) of molecules bearing azide groups on the electrode surface. The surface is then exposed to a solution of this compound, and the click reaction is initiated, covalently grafting the biotin linker to the electrode.

This method creates a stable, well-defined surface. The PEG spacer plays a crucial role in projecting the biotin group away from the electrode surface, which helps to prevent non-specific adsorption of other molecules and ensures the biotin is available for binding. nih.gov This controlled surface chemistry is essential for producing sensors with high sensitivity and low background noise. nih.gov

Once the electrode is functionalized with biotin, it can act as a versatile platform for immobilizing any streptavidin-conjugated biorecognition element, such as an antibody, enzyme, or nucleic acid probe. The biotin-streptavidin bond is one of the strongest non-covalent interactions known, ensuring that the biorecognition element is stably attached to the sensor surface. nih.gov

This strategy offers significant advantages over direct physical adsorption, which often leads to random orientation and denaturation of the immobilized biomolecules. nih.gov By using a streptavidin-conjugated biomolecule, the immobilization is directed and occurs away from the electrode surface, preserving the biomolecule's activity and ensuring that its active sites are oriented towards the sample solution. nih.gov This controlled orientation maximizes the density of functional binding sites, which is a key factor in achieving ultra-sensitive detection limits. nih.gov

Table 3: Comparison of Immobilization Strategies for Biosensors

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Physical Adsorption | Biomolecules are non-covalently adsorbed onto the electrode surface via hydrophobic or electrostatic interactions. | Simple and fast procedure. | Random orientation, potential denaturation of biomolecules, weak binding can lead to leaching. nih.gov |

| Covalent Attachment | Biomolecules are directly attached to the electrode surface via covalent bonds (e.g., amide or ester linkages). | Strong and stable immobilization. | Can still result in random orientation and may involve harsh chemical conditions that damage the biomolecule. |

| Biotin-Streptavidin System via Linkers | The surface is functionalized with biotin (using a linker like this compound), followed by the binding of a streptavidin-conjugated biorecognition element. | Highly specific, strong, and stable binding; controlled and oriented immobilization; preserves biomolecule activity. nih.govnih.gov | Requires a multi-step process and pre-biotinylated or streptavidin-conjugated reagents. |

Creation of Biocompatible Interfaces for Ligand-Receptor Interaction Studies

The study of molecular recognition events at surfaces is fundamental to numerous fields, including diagnostics, drug discovery, and materials science. A critical requirement for such studies is the creation of research platforms that present ligands in a biologically relevant context while minimizing non-specific interactions. The compound this compound is a versatile heterobifunctional linker meticulously designed for the fabrication of these biocompatible interfaces. Its unique tripartite structure—comprising a biotin recognition motif, a polyethylene glycol (PEG) spacer, and a terminal propargyl group for immobilization—offers a powerful tool for the controlled functionalization of surfaces to investigate ligand-receptor binding events with high specificity and sensitivity.

The biotin moiety serves as a universally recognized high-affinity ligand for streptavidin and avidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, is extensively exploited as a model system for ligand-receptor studies and for the immobilization of biotinylated molecules. diva-portal.orgnicoyalife.com The propargyl group, a terminal alkyne, enables the covalent attachment of the linker to azide-functionalized surfaces via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. cambridge.orgnih.gov This method allows for the creation of stable, well-defined molecular layers on a variety of substrates.

Crucially, the PEG3 spacer, consisting of three ethylene (B1197577) glycol units, plays a dual role. It provides a hydrophilic barrier that resists the non-specific adsorption of proteins and other biomolecules from the surrounding environment, thereby ensuring that the observed binding events are specific to the intended ligand-receptor pair. diva-portal.org Furthermore, the spacer arm physically extends the biotin ligand away from the surface, enhancing its accessibility to the binding pocket of its receptor and minimizing steric hindrance. nih.gov

Detailed Research Findings

The utility of biotinylated PEG linkers in creating functional surfaces for studying protein binding kinetics has been demonstrated in various research settings. A notable example involves the use of biotinylated PEG chains to functionalize gold sensor surfaces for the detection of streptavidin using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). nih.govfrontiersin.org This technique measures changes in frequency and dissipation of an oscillating quartz crystal sensor, which correspond to the mass and viscoelastic properties of the adsorbed molecular layers, respectively.

In a study investigating the functionalization of gold surfaces with biotinylated PEG-thiol linkers, researchers were able to monitor the binding of streptavidin in real-time. frontiersin.org The propargyl group in this compound would allow for a similar, yet more versatile, immobilization strategy on azide-modified surfaces through click chemistry. The principles and the resulting analysis of the ligand-receptor interaction remain analogous.

The QCM-D analysis allows for the quantification of key parameters of the surface functionalization and subsequent protein binding. For instance, the molecular density of the immobilized streptavidin can be determined, providing insights into the efficiency of the surface capture and the stoichiometry of the binding.

The following interactive data table summarizes representative findings from such an experiment, illustrating how molecular densities on the sensor surface change at different stages of the process. This data highlights the specific and high-affinity capture of the streptavidin (the receptor) by the biotin-functionalized surface (the ligand).

| Experimental Stage | Description | Resulting Molecular Density (molecules/nm²) | Technique |

|---|---|---|---|

| Surface Functionalization | Immobilization of Biotin-PEG linker on the sensor surface. | 1.5 - 2.0 | QCM-D |

| Streptavidin Binding (High Concentration) | Introduction of a high concentration of streptavidin to the functionalized surface. | 0.25 - 0.33 | QCM-D |

| Streptavidin Binding (Low Concentration) | Introduction of a low concentration of streptavidin to the functionalized surface. | 0.08 - 0.14 | QCM-D |

| Rinsing Step | Washing the surface to remove non-specifically bound protein. | Stable (density remains consistent with specific binding) | QCM-D |

Table 1: Representative data from a QCM-D experiment showing the molecular densities of immobilized linkers and captured streptavidin. The data is based on findings from studies on biotinylated PEG surfaces, such as that by Dutta et al., 2022. frontiersin.org The molecular density of the PEG layer is significantly higher than that of the captured streptavidin, indicating a dense linker layer that effectively presents the biotin ligand for receptor binding.

The results demonstrate that the number of PEG molecules attached to the sensor surface is approximately 6 to 8 times greater than the number of streptavidin molecules captured at high concentrations. frontiersin.org This creates a surface environment where the biotin ligands are readily accessible for binding. The stability of the streptavidin layer after rinsing confirms the high-affinity and specific nature of the biotin-streptavidin interaction, a hallmark of a well-designed biocompatible interface for ligand-receptor studies. The use of this compound provides a robust and reliable method for constructing such research platforms, enabling detailed quantitative analysis of molecular recognition events.

Integration Within Complex Molecular Architectures for Research Tools

Role as a Linker in Bifunctional Constructs (e.g., PROTAC Linkers for Protein Degradation Studies)

Biotin-PEG3-propargyl serves as a versatile PEG-based linker in the synthesis of bifunctional constructs, most notably in Proteolysis Targeting Chimeras (PROTACs). glpbio.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. glpbio.comnih.gov

A typical PROTAC consists of two active domains—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.gov The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. nih.govbiochempeg.com

The this compound molecule provides several advantages when incorporated into PROTAC design:

PEG Spacer : The polyethylene (B3416737) glycol (PEG) portion of the linker enhances the solubility and cell permeability of the PROTAC molecule. biochempeg.com The defined length of the PEG3 spacer helps to systematically modulate the distance between the two ends of the bifunctional molecule to achieve optimal degradation efficiency. biochempeg.com

Propargyl Group : The terminal alkyne (propargyl) group is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific covalent attachment of an azide-modified ligand, either the target protein binder or the E3 ligase ligand.

Biotin (B1667282) Moiety : The biotin group can be used as a powerful analytical tool. In the context of PROTAC development, biotinylated probes can be used to identify optimal linkage points on a protein inhibitor. nih.gov By attaching a biotin-PEG linker to a potential conjugation site, researchers can use techniques like immunoprecipitation with streptavidin beads to confirm that the modified ligand still binds to its target protein before committing to the synthesis of the full PROTAC. nih.gov This strategy offers a low-cost and rapid method to guide the rational design of effective protein degraders. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1421701-68-9 |

| Chemical Formula | C19H31N3O5S |

| Molecular Weight | 413.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

Research has demonstrated that linker length is a crucial parameter for PROTAC efficacy. For instance, in the development of p300/CBP degraders, a library of conjugates with different linker lengths was synthesized, and it was found that linkers greater than 10 atoms in length, such as a PEG4 linker, afforded enhanced degradation of the p300 protein. nih.gov This underscores the importance of having a variety of linker lengths available, such as that provided by this compound, to empirically determine the optimal construct for a given target.

Assembly of Branched and Multivalent Bioconjugates

The distinct functionalities at either end of this compound make it an ideal building block for the assembly of branched and multivalent bioconjugates. Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is a common principle in biology that leads to significantly enhanced binding affinity and specificity.

The construction of such architectures often leverages the high-affinity, non-covalent interaction between biotin and avidin (B1170675) proteins (such as streptavidin). Streptavidin is a tetrameric protein with four high-affinity binding sites for biotin. This property allows it to act as a central scaffold for assembling multivalent structures.

The general strategy involves two key steps:

Functionalization : The propargyl group of this compound is reacted with an azide-modified molecule of interest (e.g., a peptide, oligonucleotide, or small molecule) via CuAAC click chemistry. This creates a biotinylated version of the molecule.

Assembly : The resulting biotinylated molecule is then incubated with streptavidin. Up to four of these molecules can bind to a single streptavidin protein, resulting in a tetravalent conjugate.

The PEG3 spacer in this context is crucial as it provides spatial separation between the biotin tag and the conjugated molecule, minimizing steric hindrance and ensuring that both the biotin can bind to streptavidin and the attached molecule can interact with its target. axispharm.com This approach has been used to create a wide range of multivalent research tools, including:

Multivalent Targeting Probes : By conjugating a targeting ligand (e.g., a peptide that binds to a specific cell surface receptor) to this compound and then assembling it on a streptavidin scaffold, researchers can create probes that bind to cells with much higher avidity than the monovalent ligand alone.

Branched DNA (bDNA) Scaffolds : In diagnostic assays, this compound can be used to attach oligonucleotides to a central core, creating branched structures that can be used for signal amplification in nucleic acid detection assays.

Design of Theranostic Conjugates for Imaging Research (focus on linker chemistry)

Theranostics is an emerging field that combines therapeutic and diagnostic capabilities into a single agent. This compound provides the necessary linker chemistry to construct such multifunctional molecules for research purposes. A theranostic agent typically requires a targeting moiety, a diagnostic (imaging) agent, and a therapeutic payload, all connected via linkers.

In the design of theranostic conjugates, the linker chemistry is paramount to ensure that each component can perform its function without interfering with the others. Here, this compound can act as a segment of a more complex linker system:

Targeting : The biotin group itself can serve as a targeting moiety for cells or tissues that have been pre-targeted with an avidin-conjugated antibody, a strategy known as pretargeting. nih.gov This two-step approach can improve target-to-background ratios in imaging and therapy. nih.gov

Attachment of Imaging and Therapeutic Agents : The propargyl group allows for the straightforward attachment of an azide-functionalized imaging agent (e.g., a fluorescent dye, or a chelator for a radioisotope like Gallium-68) or a therapeutic molecule.

For example, a research-grade theranostic conjugate could be synthesized where a fluorescent dye (for optical imaging) is attached to the propargyl end of this compound. This biotinylated dye can then be used in pretargeting studies where streptavidin-conjugated antibodies are first administered to target a specific tumor antigen, followed by the administration of the biotinylated imaging agent. The high affinity of the biotin-streptavidin interaction leads to the accumulation of the imaging agent at the target site.

Synthesis of Photo-Triggered Release Systems

Photo-triggered release systems utilize light to control the release of a bioactive molecule in a specific location and at a specific time. This spatiotemporal control is a powerful tool in cell biology and pharmacology research. While this compound is not itself photocleavable, its reactive propargyl handle is essential for incorporating it into such systems.

The synthesis of a photo-triggered system using this linker typically involves connecting it to a photolabile group (also known as a photo-cage). The general design is as follows:

A molecule of interest (e.g., a drug or a fluorescent probe) is "caged" by covalently attaching it to a photolabile group, rendering it inactive.

This caged complex is then functionalized with an azide (B81097) group.

this compound is reacted with the azide-functionalized caged complex via its propargyl group.

The resulting construct is a biotinylated, caged molecule. The biotin tag can be used to anchor the entire system to a specific location, for example, on a streptavidin-coated surface or to a cell targeted with a streptavidin-antibody conjugate. Upon irradiation with light of a specific wavelength, the photolabile linker cleaves, releasing the active molecule.

For example, a research study might involve anchoring a photo-activatable enzyme inhibitor to a specific subcellular structure. This could be achieved by using a biotinylated photo-caged inhibitor constructed with this compound, which is then bound to a streptavidin-fusion protein that localizes to the desired structure. Subsequent light exposure would release the inhibitor precisely at its site of action, allowing for the study of acute enzyme inhibition with high spatial and temporal resolution.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Proteolysis Targeting Chimera | PROTAC |

| Streptavidin | - |

| Gallium-68 | Ga-68 |

Analytical and Spectroscopic Characterization of Biotin Peg3 Propargyl Conjugates and Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Biotin-PEG3-propargyl and its conjugates. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are employed to confirm the covalent attachment and integrity of the biotin (B1667282), PEG, and propargyl moieties.

In the ¹H NMR spectrum of Biotin-PEG-Alkyne, characteristic proton signals corresponding to the biotin ring, the polyethylene (B3416737) glycol (PEG) linker, and the terminal alkyne group are observed researchgate.net. For instance, the protons of the PEG linker typically appear as a multiplet in the range of 3.5-3.9 ppm brighton-science.comrsc.org. The methine protons of the biotin ring can be observed around 4.02 and 3.9 ppm, while the urea protons of the biotin ring are found at approximately 6.6 and 6.67 ppm brighton-science.com. The terminal alkyne proton gives a characteristic signal, often a triplet, at a distinct chemical shift.

¹³C NMR spectroscopy further corroborates the structure by providing chemical shift information for each carbon atom in the molecule. The carbon atoms of the PEG linker, the biotin ring, and the alkyne group all have characteristic resonances that confirm the successful synthesis of the this compound molecule researchgate.net. For example, in a related compound, the carbons of the alkyne group were observed at approximately 79.4 and 79.7 ppm researchgate.net.

The following table summarizes typical ¹H NMR chemical shifts for key functional groups in Biotin-PEG-Alkyne compounds.

| Functional Group | Proton | Typical Chemical Shift (ppm) |

| Polyethylene Glycol (PEG) | -CH₂-CH₂-O- | 3.5 - 3.9 |

| Biotin | Methine (-CH-) | 3.9 - 4.1 |

| Biotin | Urea (-NH-) | 6.6 - 6.7 |

| Propargyl | Terminal Alkyne (-C≡CH) | ~2.6 |

Mass Spectrometry (MS) for Product Identification and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for confirming the identity and determining the precise molecular weight of this compound and its reaction products. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of molecules due to its soft ionization nature, which minimizes fragmentation and allows for the detection of the intact molecular ion researchgate.netnih.gov.

The ESI-MS spectrum of a biotinylated compound will show a peak corresponding to the mass-to-charge ratio (m/z) of the molecular ion, often as [M+H]⁺ or [M+Na]⁺ adducts researchgate.net. For example, the calculated m/z for a biotinylated compound C₂₂H₂₈N₈O₇S was found to be 571.18 for the [M+Na]⁺ ion, with an experimental value of 571.25, confirming the product's identity researchgate.net. When this compound is conjugated to peptides or proteins, MS can be used to identify the modified peptides by searching for the characteristic mass addition of the biotin-PEG-alkyne moiety nih.govnih.gov.

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This is particularly useful for confirming the site of biotinylation on a larger molecule biointerface.orgresearchgate.net. Specific signature fragment ions of biotinylated peptides, such as the immonium ion of biotinylated lysine (m/z 327.185) and a dehydrobiotin fragment (m/z 227.09), can be used to confirm the presence and location of the biotin modification biointerface.orgresearchgate.net.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is another technique employed for determining the molecular weights of biotinylated proteins and conjugates nih.govnih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to monitor its reactions.

FTIR spectroscopy is sensitive to the vibrational modes of chemical bonds. The FTIR spectrum of a Biotin-PEG-alkyne compound would show characteristic absorption bands for the C=O stretching of the urea and amide groups in biotin, the C-O-C stretching of the PEG linker, and the C≡C and ≡C-H stretching of the terminal alkyne researchgate.netresearchgate.net. The disappearance of the alkyne and azide (B81097) stretching bands and the appearance of a new band corresponding to the triazole ring can be used to monitor the progress of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Raman spectroscopy is particularly well-suited for studying alkyne-based reactions due to the strong and sharp Raman signal of the alkyne triple bond, which appears in a region of the spectrum that is relatively free from interference from other biological molecules (the "cellular silent region") researchgate.netfraunhofer.deunica.it. The alkyne stretching vibration in terminal alkynes typically appears around 2100 cm⁻¹, while internal alkynes are observed around 2200 cm⁻¹ unica.it. This allows for the sensitive detection and monitoring of the consumption of the alkyne starting material during a reaction researchgate.netfraunhofer.de. For example, the reaction between an alkyne-containing molecule and an azide can be followed by monitoring the decrease in the intensity of the alkyne peak over time researchgate.net. The intensity of the alkyne Raman signal can be enhanced in conjugated systems, making it a highly sensitive probe spectroscopyeurope.com.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Alkyne (C≡C) | Stretching | ~2100-2260 | Raman, FTIR |

| PEG (C-O-C) | Stretching | ~1000-1200 | FTIR |

| Biotin (C=O) | Stretching | ~1630-1710 | FTIR |

Chromatographic Techniques (HPLC, RP-HPLC, GPC) for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound conjugates and for the assessment of their purity. High-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) are widely used to separate the desired product from unreacted starting materials and byproducts. The purity of the final compound is often determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the product.

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a valuable technique for analyzing the molecular weight distribution of PEGylated compounds. GPC separates molecules based on their hydrodynamic volume, allowing for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of PEGylated conjugates. This is particularly important for ensuring the homogeneity of the synthesized material.

Electron Microscopy (SEM) for Morphological Characterization of Modified Materials

When this compound is used to functionalize surfaces or create nanomaterials, scanning electron microscopy (SEM) can be employed to characterize the morphology of the resulting materials. SEM provides high-resolution images of the sample's surface, revealing information about the topography and structure of the modified material. For example, SEM can be used to visualize the morphology of nanoparticles that have been conjugated with biotin-PEG. It is also a useful tool for observing changes in surface morphology after biotinylation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Quantification

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material brighton-science.com. When this compound is immobilized on a substrate, XPS can be used to confirm its presence and to quantify the extent of surface modification.

The XPS survey spectrum of a surface modified with this compound would show peaks corresponding to the core level electrons of carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and sulfur (S 2p), which are the constituent elements of the molecule. The absence of these signals on an unmodified substrate and their appearance after functionalization provides strong evidence for successful immobilization researchgate.net.

High-resolution XPS spectra of the individual elements can provide information about their chemical environment. For example, the C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-O (from the PEG linker), and C=O/N-C=O (from the biotin and amide linker) bonds researchgate.netfraunhofer.de. The N 1s spectrum is characteristic of the nitrogen atoms in the biotin ring and the amide linkage, typically appearing around 399-401 eV researchgate.net. The S 2p spectrum, with a binding energy around 163-165 eV, is a unique indicator of the presence of biotin researchgate.net. By analyzing the peak areas and applying appropriate sensitivity factors, the relative atomic concentrations of the elements on the surface can be determined, providing a quantitative measure of the biotinylation.

| Element | Core Level | Typical Binding Energy (eV) |

| Carbon | C 1s | ~285 (C-C, C-H), ~286.5 (C-O, C-N), ~288 (C=O) |

| Nitrogen | N 1s | ~399-401 |

| Oxygen | O 1s | ~531-533 |

| Sulfur | S 2p | ~163-165 |

Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination of Conjugates

Dynamic light scattering (DLS) is a technique used to measure the hydrodynamic size of particles in a solution, such as nanoparticles or protein conjugates. When this compound is conjugated to nanoparticles or macromolecules, DLS can be used to determine the increase in hydrodynamic diameter, which confirms the successful conjugation and provides information about the size distribution of the resulting conjugates. The hydrodynamic size is influenced by the core particle size as well as the thickness of the PEG layer and any associated solvent molecules. An increase in the intensity-weighted mean hydrodynamic size upon conjugation is indicative of a successful reaction.

Q & A

Q. Click Chemistry Protocol :

- React this compound (1.2 eq) with azide-containing ligands (1 eq) in a 1:1 mixture of DMSO and PBS (pH 7.4).

- Add CuSO₄ (0.1 eq) and sodium ascorbate (0.5 eq) to catalyze cycloaddition.

- Purify via size-exclusion chromatography or dialysis to remove unreacted components .

Validation : Confirm conjugation efficiency using MALDI-TOF MS or HPLC-UV (retention time shift analysis) .

Advanced Research Questions

Q. How can researchers optimize the PEG spacer length in this compound to enhance PROTAC-mediated protein degradation efficiency?

- Answer :

- Rational Design : Shorter PEG spacers (e.g., PEG3 vs. PEG4) may improve ternary complex formation but risk steric clashes. Use molecular dynamics simulations to model PROTAC-target-E3 ligase interactions .

- Empirical Testing : Synthesize PROTACs with varying PEG lengths and compare degradation efficiency via Western blot (target protein levels) and cellular viability assays .

- Case Study : A 2024 study showed PEG3 linkers achieved >70% degradation of BRD4 at 100 nM, while PEG4 linkers required higher concentrations (500 nM) due to reduced binding kinetics .

Q. What analytical techniques are critical for validating the structural integrity and purity of PROTACs containing this compound?

- Answer :

- LC-MS/MS : Confirm molecular weight (MW: 413.53 g/mol) and detect impurities (e.g., unreacted propargyl or biotin residues) .

- 1H/13C NMR : Verify PEG3 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and propargyl group presence (δ 2.0–2.5 ppm) .

- HPLC-UV : Assess purity (>95% recommended for in vitro studies) using a C18 column and gradient elution (5–95% acetonitrile in water) .

Q. How should researchers address discrepancies in PROTAC activity data when using this compound under varying experimental conditions?

- Answer :

- Controlled Variables : Standardize cell lines, proteasome activity (e.g., MG132 treatment), and biotinylation validation (streptavidin pull-down assays) .

- Data Normalization : Use internal controls (e.g., non-degradable PROTAC analogs) to account for batch-to-batch variability .

- Case Example : A 2025 study resolved contradictory degradation efficiencies by pre-treating cells with biotin-blocking agents to eliminate endogenous biotin interference .

Methodological Considerations

Q. What strategies improve the stability of this compound in long-term storage?

- Answer :

- Store lyophilized powder at -20°C in anhydrous conditions. For solutions, use DMSO (dry aliquots) and avoid freeze-thaw cycles .

- Monitor degradation via periodic LC-MS; hydrolytic cleavage of PEG3 occurs at >4°C or in acidic buffers (pH < 6) .

Q. How can researchers integrate this compound into multiplexed protein degradation and imaging workflows?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.